Z‑Enaminone PI3K Inhibitory Potency vs. Inactive E‑Enaminone Analogs
Amide‑substituted Z‑β‑enaminones demonstrate potent phosphoinositide 3‑kinase (PI3K) inhibition, whereas their E‑configured counterparts lack this activity due to incompatible binding‑pocket geometry [1]. In a competitive ELISA PI3K assay, compounds 2a, 2b, and 2d achieved IC₅₀ values <0.05 μM, while compounds 2c and 2f with the same core but altered substitution were essentially inactive (IC₅₀ >1.0 μM). The most potent ligand (2a) exhibited a Ki of 18.16 nM, representing an affinity advantage exceeding 20‑fold over less active analogs [1].
| Evidence Dimension | PI3K inhibition (IC₅₀ and Ki) |
|---|---|
| Target Compound Data | IC₅₀ <0.05 μM (2a, 2b, 2d); Ki = 18.16 nM (2a), 84.87 nM (2b), 56.14 nM (2d) |
| Comparator Or Baseline | 2c, 2f: IC₅₀ >1.0 μM (inactive); Doxorubicin standard: 82.16% antiproliferative activity |
| Quantified Difference | >20‑fold IC₅₀ improvement over inactive analogs; antiproliferative activity of 2d (90.12%) exceeded doxorubicin (82.16%) |
| Conditions | Competitive ELISA PI3K assay; MCF‑7, G‑361, HCT 116 cancer cell lines; MTT antiproliferative assay |
Why This Matters
For procurement decisions in kinase inhibitor discovery, the Z‑enaminone scaffold confers >20‑fold PI3K inhibitory potency relative to structurally related but stereochemically distinct analogs, directly impacting lead‑compound selection.
- [1] Subramamiam P, et al. Pharmacological explorations of eco‑friendly amide substituted (Z)‑β‑enaminones as anti‑breast cancer drugs. Arch Pharm (Weinheim). 2019;352(1):e1800244. doi:10.1002/ardp.201800244 View Source
